molecular formula Na2Pb B14641244 CID 71441977 CAS No. 53143-07-0

CID 71441977

Cat. No.: B14641244
CAS No.: 53143-07-0
M. Wt: 253 g/mol
InChI Key: XJEFDEMQZDDYPX-UHFFFAOYSA-N
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Description

CID 71441977 is a chemical compound cataloged in PubChem, isolated from citrus essential oil (CIEO) through vacuum distillation . Key characteristics include:

  • Structural Features: The compound’s structure (Figure 1A in ) suggests a terpenoid backbone, common in plant-derived essential oils.
  • Isolation and Identification: GC-MS analysis (Figure 1B) confirmed its presence in CIEO, with vacuum distillation fractions (Figure 1C) indicating volatility consistent with monoterpenes or sesquiterpenes .
  • Spectral Data: The mass spectrum (Figure 1D) reveals a molecular ion peak and fragmentation pattern indicative of functional groups such as hydroxyl or carbonyl moieties .

Properties

CAS No.

53143-07-0

Molecular Formula

Na2Pb

Molecular Weight

253 g/mol

InChI

InChI=1S/2Na.Pb

InChI Key

XJEFDEMQZDDYPX-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71441977 involves multiple steps, each requiring specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 71441977 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound.

Scientific Research Applications

CID 71441977 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: this compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 71441977 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound 7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137) Limonene (CID 440917)*
Molecular Formula Not explicitly reported C₉H₅BrO₂S C₉H₆BrNO₂ C₁₀H₁₆
Molecular Weight Inferred ~150–250 Da 257.10 240.05 136.24
Volatility High (vacuum distillate) Low Low High
Key Functional Groups Hydroxyl/Carbonyl (MS) Bromine, Carboxylic Acid, Thiophene Bromine, Indole, Carboxylic Acid Alkene
Bioactivity Potential antimicrobial† CYP1A2 inhibitor CYP1A2 inhibitor Antioxidant
Solubility Lipophilic (essential oil) 0.24 mg/mL (ESOL) 0.052 mg/mL Insoluble in water
Toxicity Not reported H302 (harmful if swallowed) H315-H319 (skin/eye irritation) Low

*Limonene included as a common terpene benchmark. †Inferred from essential oil context .

Structural and Functional Insights

  • Terpenoid Analogues: this compound’s volatility and isolation method align with limonene, a monoterpene with antioxidant properties. However, its mass spectrum suggests additional oxygenation, distinguishing it from simple hydrocarbons .
  • Brominated Aromatic Acids: While CID 737737 and CID 252137 share bromine substituents and enzyme inhibition (CYP1A2), their low volatility and carboxylic acid groups contrast with this compound’s lipophilic, oxygenated terpenoid profile .
  • Bioactivity : this compound’s role in CIEO suggests antimicrobial or flavorant applications, akin to other essential oil components. This contrasts with the pharmaceutical focus of brominated compounds .

Chromatographic and Spectral Comparison

  • GC-MS Retention: this compound elutes in mid-polarity fractions (Figure 1C), comparable to oxygenated monoterpenes like linalool. This contrasts with highly polar brominated acids, which require HPLC for separation .
  • Mass Spectral Patterns: The compound’s fragmentation (Figure 1D) suggests neutral losses (e.g., H₂O, CO), common in terpenoids. Brominated analogues exhibit distinct halogen isotope patterns (e.g., ¹⁸¹Br/⁷⁹Br in CID 737737) .

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